![molecular formula C21H13F3N4S3 B2509236 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 478048-42-9](/img/structure/B2509236.png)

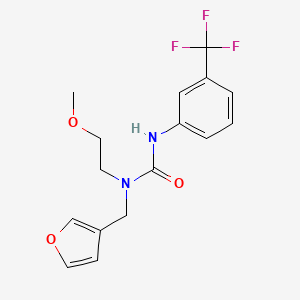

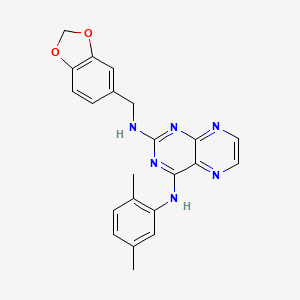

2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine" is a complex molecule that appears to be a derivative of thieno[3,2-b]pyridine. This class of compounds is known for its potential in pharmaceutical chemistry due to the presence of several heterocyclic components that are often associated with biological activity.

Synthesis Analysis

The synthesis of related thieno[3,2-b]pyridine derivatives involves multiple steps, including heterocyclization, nucleophilic displacement, and cyclocondensation reactions. For instance, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate can be reacted with phenyl or ethyl isothiocyanate, followed by displacement with hydrazine and cyclocondensation with orthoesters to yield pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones . Similarly, thieno[2,3-b]pyridine-2-carbohydrazide derivatives can be synthesized and further reacted with various reagents to produce a range of polyheterocyclic compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines, has been studied using techniques like 1H NMR, ESI-MS, and X-Ray crystallography. These studies reveal the presence of a methylsulfanyl group that remains unchanged during the synthesis process and the formation of a new pyridine cycle, as evidenced by the 1H NMR spectra . The crystal structure of these compounds is characterized by intermolecular N···H contacts, indicating potential for supramolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-b]pyridine derivatives is quite versatile. For example, thieno[2,3-b]pyridine-2-carbohydrazide can react with various reagents, including cinnamonitrile derivatives, orthoformates, and β-dicarbonyl compounds, to yield Schiff bases, pyrimidine derivatives, oxadiazolylthieno[2,3-b]pyridine derivatives, and pyrazolylthieno[2,3-b]pyridine derivatives . These reactions demonstrate the potential for creating a diverse array of compounds with different chemical properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as polysubstituted pyridines, have been analyzed through their crystal structures. These structures exhibit nearly planar conformations and are stabilized by various intermolecular interactions, including C-H···O, C-H···F, and C-H···π interactions, as well as intramolecular O-H···O interactions . Such interactions can significantly influence the physical properties, like solubility and melting points, and the chemical reactivity of these compounds.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- This compound is involved in the synthesis of various heterocyclic compounds. Abdelhamid et al. (2012) synthesized 5-arylazothiazoles and thieno[2,3-b]pyridines derivatives, including compounds with structural similarities to the molecule , indicating its utility in creating diverse organic compounds (Abdelhamid, Abdel-Riheem, El-Idreesy, & Rashdan, 2012).

- Rateb (2014) reported the synthesis of derivatives like pyridopyrazolopyrimidine through reactions of similar compounds, showcasing the versatility of this molecule in creating a variety of chemical structures (Rateb, 2014).

Applications in Antitumor Research

- The compound and its derivatives have potential applications in antitumor research. Carvalho et al. (2013) studied the fluorescence of thieno[3,2-b]pyridine derivatives for their potential as antitumor compounds. They found that these compounds exhibit solvatochromic behavior and have potential for use in drug delivery applications (Carvalho et al., 2013).

Antimicrobial Applications

- Compounds structurally related to the molecule have been evaluated for antimicrobial activities. Bayrak et al. (2009) synthesized 1,2,4-triazoles and their derivatives, showcasing the potential of this class of compounds in antimicrobial research (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Photophysical Properties

- The photophysical properties of derivatives of this compound have been studied. Carvalho et al. (2013) explored the absorption and fluorescence of thieno[3,2-b]pyridine derivatives, which is important for applications in materials science and photophysics (Carvalho et al., 2013).

Mecanismo De Acción

Triazoles

are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Thieno[3,2-b]thiophenes

are a class of compounds that have been used in the synthesis of various biologically active compounds . The fusion of π-sufficient heteroaryl moieties has proven to be an effective strategy for achieving the red shift of the main spectral bands of BODIPY . In this paper, thieno [3,2-b]thiophene-fused BODIPY derivatives have been designed and characterized by various spectroscopic methods, and their photosensitive properties have also been explored .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N4S3/c1-29-20-27-26-19(28(20)13-6-3-2-4-7-13)18-16(14-8-5-9-30-14)17-15(31-18)10-12(11-25-17)21(22,23)24/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPBHGXXISTSTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=N4)C(F)(F)F)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2509170.png)

![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)